1-(3-Chlorophenyl)piperidine
Overview
Description
1-(3-Chlorophenyl)piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)piperidine is the Histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system and play a crucial role in regulating the synthesis and release of histamine .
Mode of Action
This compound, also known as Pitolisant, acts as an antagonist/inverse agonist at H3 receptors . This means it binds to these receptors and reduces their activity. The exact mechanism of action in patients with narcolepsy or cataplexy is unclear; however, its efficacy could be mediated through its activity at H3 receptors .
Biochemical Pathways
By blocking the H3 receptors, this compound increases the synthesis and release of histamine . This leads to an increase in histamine levels in the brain, which in turn increases communication to neurons in brain regions important for sleep and wakefulness .
Pharmacokinetics
It is known that the compound should be started at the lowest effective dose and up-titrated to a maximum of 36 mg/day . Dosage modification is recommended in patients with moderate hepatic impairment and moderate or severe renal impairment .
Result of Action
The result of the action of this compound is an increase in histamine levels in the brain, leading to increased communication to neurons in brain regions important for sleep and wakefulness . This can help to alleviate symptoms of conditions such as narcolepsy and cataplexy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the risk of QT prolongation may be greater in patients with hepatic or renal impairment due to higher concentrations of the compound .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in altered cellular responses, such as changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression levels and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with respiratory paralysis and multiple organ dysfunctions in animal studies . These threshold effects highlight the importance of dosage considerations in the use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the pathways . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, affecting its accumulation and activity . The distribution of this compound can also influence its interactions with target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.
1-(3-Trifluoromethylphenyl)piperidine: Contains a trifluoromethyl group instead of a chlorine atom.
Uniqueness: 1-(3-Chlorophenyl)piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPOWXASJSUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436919 | |
Record name | 1-(3-chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102563-84-8 | |
Record name | 1-(3-chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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